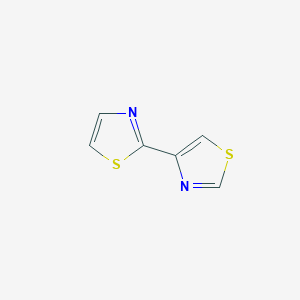
2,4'-Bithiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’-Bithiazole is a heterocyclic compound consisting of two thiazole rings connected by a single bond. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions: 2,4’-Bithiazole can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 2,4-dibromothiazole and an organometallic compound . Another method includes the Hantzsch thiazole synthesis, which involves the reaction of bromoketone with thioamide .
Industrial Production Methods: Industrial production of 2,4’-Bithiazole typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and cross-coupling reactions are prevalent in industrial settings due to their efficiency and scalability .
化学反应分析
Types of Reactions: 2,4’-Bithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert bithiazole to dihydrobithiazole derivatives.
Substitution: Halogenation and other substitution reactions are common, where halogen atoms are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation often involves reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobithiazole derivatives.
Substitution: Halogenated bithiazole compounds.
科学研究应用
2,4’-Bithiazole has diverse applications in scientific research:
作用机制
The mechanism of action of 2,4’-Bithiazole, particularly in medicinal applications, involves its interaction with molecular targets such as DNA topoisomerase IIα. The compound acts as a catalytic inhibitor, binding to the ATPase domain of the enzyme and preventing its activity. This inhibition leads to reduced cell proliferation and induces cell cycle arrest, making it a potential candidate for cancer therapy .
相似化合物的比较
2,4’-Bithiazole can be compared with other bithiazole derivatives and related compounds:
2,2’-Bithiazole: Another isomer with different coordination properties.
4,4’-Bithiazole: Known for its chelating behavior in coordination chemistry.
Bleomycins: Naturally occurring bithiazoles used in cancer treatment.
Cystothiazoles: Feature a 2,5-linkage and are found in natural products.
2,4’-Bithiazole stands out due to its unique structural properties and versatile applications across various scientific disciplines.
属性
分子式 |
C6H4N2S2 |
|---|---|
分子量 |
168.2 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H |
InChI 键 |
GPIIIOMWTNQGFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


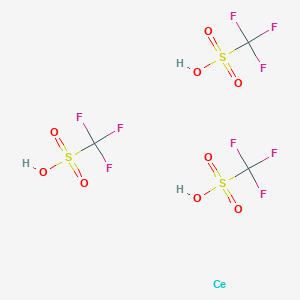
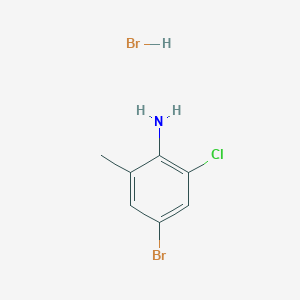
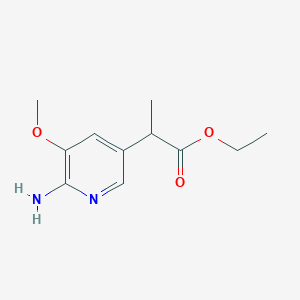
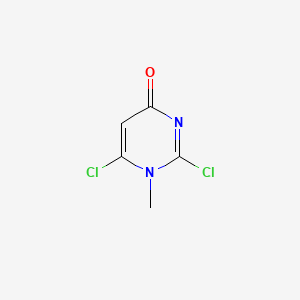
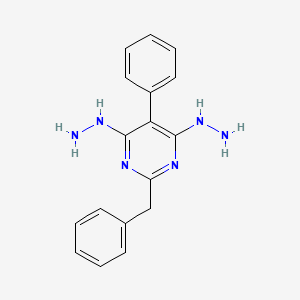
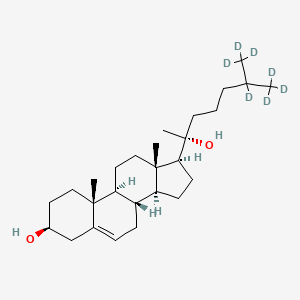
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)

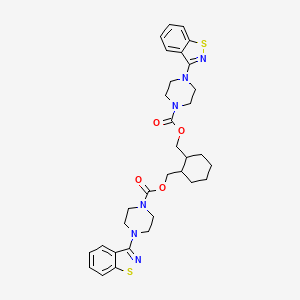

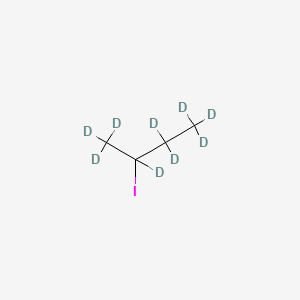

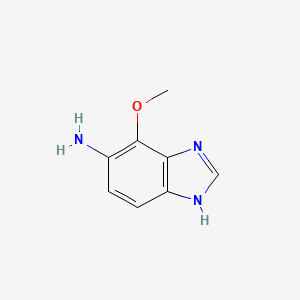
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
